1-Isopropylnaphthalene

Physical Chemistry Thermodynamics Separation Science

1-Isopropylnaphthalene (CAS 6158-45-8) is a C13 mono-alkylated naphthalene derivative characterized by an isopropyl substituent at the α-position of the naphthalene ring. It exhibits a boiling point of 268 °C and a density of 0.99 g/cm³ at 20 °C.

Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS No. 6158-45-8
Cat. No. B1199988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylnaphthalene
CAS6158-45-8
Synonyms1-isopropylnaphthalene
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3
InChIKeyPMPBFICDXLLSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylnaphthalene (CAS 6158-45-8): Alkylated Naphthalene Procurement Baseline


1-Isopropylnaphthalene (CAS 6158-45-8) is a C13 mono-alkylated naphthalene derivative characterized by an isopropyl substituent at the α-position of the naphthalene ring [1]. It exhibits a boiling point of 268 °C and a density of 0.99 g/cm³ at 20 °C . This compound belongs to the broader class of alkylated naphthalenes, which are valued in industrial applications for their thermal stability and performance as synthetic base fluids [2]. As a Group V synthetic base oil component, 1-isopropylnaphthalene is distinguished from conventional mineral oils by its aromatic core structure, which imparts inherent oxidative stability and deposit control characteristics [2].

Why 1-Isopropylnaphthalene Cannot Be Generically Substituted: Structural and Physicochemical Differentiation from Analogs


Alkylated naphthalenes are not interchangeable commodities; structural variations in alkyl chain length, branching, and substitution position produce measurable differences in critical performance parameters [1]. For example, the branched isopropyl substituent on 1-isopropylnaphthalene results in a higher boiling point (268 °C) compared to its linear propyl isomer (1-propylnaphthalene, estimated at ~272 °C) and a lower boiling point than the di-substituted analog 2,6-diisopropylnaphthalene (~301 °C), directly affecting volatility and flash point behavior in high-temperature applications [2]. Furthermore, the α-position (1-position) substitution of 1-isopropylnaphthalene yields distinct regiochemical reactivity compared to its β-isomer (2-isopropylnaphthalene), which influences metabolic pathways, synthetic utility, and biodegradation kinetics [3][4]. Substituting 1-isopropylnaphthalene with 1-ethylnaphthalene or 2-isopropylnaphthalene without experimental validation introduces uncontrolled variability in outcomes. The quantitative evidence below substantiates this lack of interchangeability.

1-Isopropylnaphthalene: Quantitative Comparative Evidence Against Analogs


Boiling Point Elevation of 1-Isopropylnaphthalene versus 1-Ethylnaphthalene

1-Isopropylnaphthalene exhibits a 9 °C higher boiling point compared to 1-ethylnaphthalene, a key structural analog. This difference is directly attributable to the increased molecular mass (170.26 vs. 156.22 g/mol) and enhanced van der Waals interactions conferred by the branched isopropyl substituent .

Physical Chemistry Thermodynamics Separation Science

Enhanced Lipophilicity of 1-Isopropylnaphthalene Versus 1-Ethylnaphthalene

The isopropyl substituent on 1-isopropylnaphthalene significantly increases lipophilicity compared to the ethyl group on 1-ethylnaphthalene, as quantified by the logP (octanol-water partition coefficient) . This difference has measurable implications for membrane permeability, environmental partitioning behavior, and chromatographic retention characteristics .

Medicinal Chemistry Environmental Fate QSAR

Density and Molar Volume Increase in 1-Isopropylnaphthalene Relative to 1-Ethylnaphthalene

1-Isopropylnaphthalene possesses a higher density and larger molar volume than 1-ethylnaphthalene due to the additional methyl group in the isopropyl substituent. This structural difference affects fluid behavior, solvent power, and volumetric dosing calculations in formulation applications .

Material Science Formulation Chemistry Fluid Dynamics

1-Isopropylnaphthalene as a Specified Component in Capacitor Dielectric Fluid Formulations

A U.S. patent (US 4,498,117A) specifically claims 1-isopropylnaphthalene (or isopropylnaphthalene generally) as a critical component in dielectric fluid mixtures for capacitors, defining a precise volumetric concentration range required for optimal performance [1]. This specification distinguishes 1-isopropylnaphthalene from other alkylated naphthalenes not explicitly claimed in this application context.

Electrical Engineering Materials Science Capacitor Technology

Regioselective Biotransformation Pathway of 1-Isopropylnaphthalene Distinct from 2-Isopropylnaphthalene

1-Isopropylnaphthalene undergoes enantioselective and regioselective biotransformation in rabbits, yielding a distinct metabolite profile compared to its positional isomer 2-isopropylnaphthalene. This differentiation arises from the α-position (1-position) substitution, which directs hydroxylation and subsequent metabolic pathways differently than the β-position (2-position) substitution [1][2].

Metabolism Toxicology Biochemistry

Comparative Pulmonary Toxicity: Isopropylnaphthalene vs. Naphthalene and Methylnaphthalene

2-Isopropylnaphthalene (the β-isomer, used as a class proxy) exhibits markedly reduced pulmonary toxicity in mice compared to naphthalene and 2-methylnaphthalene. This class-level finding supports the hypothesis that alkyl substitution, particularly with branched groups like isopropyl, reduces the pulmonary toxicity potential of naphthalene derivatives [1].

Toxicology Safety Assessment Occupational Health

1-Isopropylnaphthalene: Optimal Application Scenarios Based on Comparative Evidence


High-Temperature Synthetic Lubricant Co-Base Stock Formulation

Based on the elevated boiling point of 1-isopropylnaphthalene (268 °C) compared to 1-ethylnaphthalene (259 °C) and its established class-level oxidative stability as an alkylated naphthalene [1], 1-isopropylnaphthalene is optimally deployed as a co-base stock in synthetic lubricants and greases designed for high-temperature industrial applications. The 9 °C boiling point advantage provides a wider operational window before volatilization and evaporative loss occur . This compound should be prioritized over 1-ethylnaphthalene when formulating lubricants for applications where thermal stability and low volatility at elevated temperatures are primary performance requirements.

Specialty Solvent for High-Temperature Organic Synthesis and Resin Processing

The combination of a relatively high boiling point (268 °C) and branched alkyl structure makes 1-isopropylnaphthalene suitable as a specialty solvent for reactions and processes conducted at elevated temperatures [1]. It is particularly effective as a solvent medium for resins, waxes, and dyes where thermal stability and low volatility during processing are critical . The α-position substitution (1-isomer) offers distinct regiochemical reactivity compared to the β-isomer (2-isopropylnaphthalene), which may be exploited in specific synthetic applications where the electronic and steric environment of the 1-position directs reaction pathways differently . Procurement decisions between the 1-isomer and 2-isomer should be guided by the specific regiochemical requirements of the target synthetic transformation.

Capacitor Dielectric Fluid Component in Electrical Equipment Manufacturing

U.S. Patent 4,498,117A specifically claims isopropyl naphthalene as a critical component in capacitor dielectric fluids at a defined concentration of 30-40% by volume in mixture with phthalate esters (preferably dioctyl phthalate at 70:30 ratio) [1]. This patent specification provides a validated formulation window for electrical equipment manufacturers seeking to reproduce or reference this dielectric fluid technology. Procurement of isopropyl naphthalene for this application must adhere to the specified purity and isomeric composition to ensure dielectric performance characteristics match the patented formulation. Alternative alkylated naphthalenes are not explicitly claimed in this patent for this dielectric application and should not be substituted without independent performance validation.

Analytical Reference Standard for Environmental Monitoring and Metabolomics

The documented enantioselective biotransformation of 1-isopropylnaphthalene in mammalian systems (rabbit model) yielding eight distinct urinary metabolites with quantifiable enantiomeric ratios [1] establishes this compound as a valuable reference standard for environmental monitoring programs and metabolomics studies. The specific metabolite profile, including chiral metabolites with defined R/S ratios (83:17 for 2-(1-naphthyl)-1-propanol; 40:60 for 2-(1-naphthyl)-1,2-propanediol), provides a unique chemical fingerprint for source tracking and exposure assessment [1]. For analytical laboratories performing GC-MS identification of environmental alkylnaphthalene contaminants, 1-isopropylnaphthalene should be included in reference standard libraries as its retention index and mass spectral characteristics are distinct from the 2-isomer and other alkylated naphthalenes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.